Tenivastatin calcium hydrate

Beschreibung

Contextualization within Statin Class Research

Statins are a class of drugs that function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netnv.gov This enzyme is critical as it catalyzes a rate-limiting step in the synthesis of cholesterol in the liver. nv.gov By competitively inhibiting HMG-CoA reductase, statins decrease cholesterol production, which in turn leads to an upregulation of low-density lipoprotein cholesterol (LDL-C) receptors on liver cells. researchgate.netnv.gov

Statins can be categorized based on their origin and chemical properties. Some, like lovastatin (B1675250) and simvastatin (B1681759), are derived from fungal metabolites, while others, such as atorvastatin (B1662188) and rosuvastatin, are fully synthetic. researchgate.net They are also classified by their solubility; simvastatin, the parent compound of Tenivastatin, is a lipophilic (fat-soluble) statin. researchgate.netmdpi.com Tenivastatin, as the active form of simvastatin, shares the same fundamental mechanism of action: the potent inhibition of HMG-CoA reductase. medchemexpress.commedchemexpress.com This positions it directly within the mainstream of statin research, allowing for focused studies on the biochemical and cellular effects of this inhibitory action. mdpi.com

Evolution from Simvastatin and Related Metabolites

Tenivastatin is the active hydroxy acid metabolite of simvastatin. medchemexpress.commedchemexpress.comsimsonpharma.com Simvastatin itself is administered as an inactive lactone prodrug. In the body, simvastatin undergoes hydrolysis to form its biologically active β-hydroxy acid form, which is Tenivastatin. nih.gov This conversion is essential for its therapeutic activity.

The study of Tenivastatin and its related substances is crucial for understanding the complete metabolic profile of simvastatin. In chemical and pharmaceutical analysis, related compounds such as Tenivastatin methyl ester are recognized as impurities or degradation products that must be monitored during the manufacturing of simvastatin. veeprho.com The availability of pure Tenivastatin calcium hydrate (B1144303) as a reference material is essential for developing and validating analytical methods to ensure the quality and purity of the parent drug. axios-research.comsigmaaldrich.comveeprho.com

Significance as a Research Compound in Biological and Chemical Sciences

Tenivastatin calcium hydrate serves as a vital compound in various fields of scientific inquiry. Its primary significance lies in its use as the active metabolite of simvastatin, allowing researchers to directly study the molecule responsible for the biological effects observed. medchemexpress.commedchemexpress.com

In biological research, Tenivastatin has been used to investigate the pleiotropic (non-cholesterol-related) effects of statins. Specific research findings include:

Reduction of Oxidative Stress: Studies have shown that Tenivastatin can significantly decrease the production of reactive oxygen species (ROS) in human cardiomyocytes that have been treated with Indoxyl sulfate, a uremic toxin. medchemexpress.commedchemexpress.commedchemexpress.com

Modulation of Transporter Proteins: Tenivastatin has been found to alter the protein expression of the Organic Anion Transporting Polypeptide 3A1 (OATP3A1) in human cardiomyocytes and in HEK293 cells genetically engineered to express this transporter. medchemexpress.commedchemexpress.commedchemexpress.com The uptake of Tenivastatin by OATP3A1 is pH-dependent, and its transport can be influenced by other substrates of this polypeptide. ncats.ioncats.io

Ophthalmic Research: Researchers have explored the use of Tenivastatin in developing novel drug delivery systems, such as polymeric micelles, for potential application in treating inflammatory conditions in the posterior segment of the eye. nih.gov

In the chemical sciences, this compound is primarily used as an analytical standard. sigmaaldrich.com Its well-characterized structure and properties are indispensable for the development of methods to identify and quantify simvastatin and its metabolites in various samples. axios-research.comveeprho.com

Data Tables

Chemical Properties of this compound

This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | Calcium,(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate hydrate | simsonpharma.comlgcstandards.com |

| CAS Number | 530112-57-3 | nih.govsigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₅₀H₈₄CaO₁₅ (Note: Varies by hydration state, e.g., C₅₀H₈₀CaO₁₃) | simsonpharma.comnih.gov |

| Molecular Weight | ~929.24 g/mol (Monohydrate: C₅₀H₇₈CaO₁₂ · H₂O) | simsonpharma.comsigmaaldrich.com |

| Parent Compound | Tenivastatin (Simvastatin acid) | nih.govnih.gov |

Summary of Key Research Findings

This table outlines significant research applications and findings involving Tenivastatin.

| Research Area | Key Finding | Model System | Source(s) |

| Cardiomyocyte Protection | Decreases Indoxyl sulfate-mediated reactive oxygen species (ROS) production by 8.9% to 43% in a dose-dependent manner. | Human Cardiomyocytes (hCM) | medchemexpress.commedchemexpress.com |

| Transporter Protein Modulation | Alters the protein expression of OATP3A1 in a dose-dependent manner. | hCMs and OATP3A1-expressing HEK293 cells | medchemexpress.commedchemexpress.com |

| Transporter Kinetics | The uptake of Tenivastatin by OATP3A1 was determined with a Michaelis-Menten constant (Km) of 0.017±0.002μM and a Vmax of 0.995±0.027 fmol/min/10⁵ cells. | HEK293 cells with OATP3A1 gene | ncats.io |

| Drug Delivery | Investigated as an active compound loaded into polymeric micelles for potential trans-scleral delivery to the back of the eye. | In-vitro models | nih.gov |

| Metabolic Effects | The acid form (Tenivastatin) was found to decrease glycogen (B147801) synthesis, a distinct effect from the lactone form (Simvastatin). | Not specified |

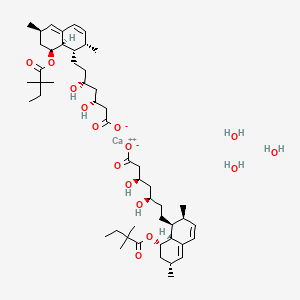

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZURQDTUMWWURH-XVIDMKIDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201061 | |

| Record name | Tenivastatin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

965.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530112-57-3 | |

| Record name | Tenivastatin calcium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 530112-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Structural Characterization for Research Purposes

Nomenclature and Chemical Identity for Academic Studies

The precise identification of Tenivastatin calcium hydrate (B1144303) is established through standardized chemical nomenclature and the recognition of its various synonyms and related forms.

The formal systematic name for Tenivastatin calcium hydrate according to the International Union of Pure and Applied Chemistry (IUPAC) is calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate. nih.gov Other systemic names include (3R,5R)-7-((1S,2S,6R,8S,8aR)-8-((2,2-dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt hydrate and Calcium,(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate hydrate. lgcstandards.comsimsonpharma.comsimsonpharma.com

In scientific literature and commercial listings, this compound is known by several synonyms. medchemexpress.commedchemexpress.com The most common of these is Simvastatin (B1681759) acid calcium hydrate. invivochem.comebiohippo.comnih.gov The unhydrated calcium salt is referred to as Tenivastatin calcium. cymitquimica.comsigmaaldrich.com The parent acid form, before the addition of the calcium salt, is known as Tenivastatin, Simvastatin acid, or Simvastatin hydroxy acid. nih.govmedchemexpress.com

| Name | Type |

|---|---|

| This compound | Calcium salt hydrate form |

| Simvastatin acid calcium hydrate | Synonym for the calcium salt hydrate form medchemexpress.cominvivochem.comnih.gov |

| Tenivastatin | The active acid form medchemexpress.comebi.ac.uk |

| Simvastatin Acid | Synonym for the active acid form medchemexpress.com |

| Simvastatin Hydroxy Acid | Synonym for the active acid form medchemexpress.com |

Tenivastatin is the active, hydrolyzed form of its parent compound, Simvastatin. medchemexpress.com Simvastatin itself is a synthetically derived, inactive lactone. cymitquimica.com In a biological context, the lactone ring of Simvastatin is opened through hydrolysis to form Tenivastatin (also known as simvastatin acid), which is the pharmacologically active entity that inhibits the HMG-CoA reductase enzyme. medchemexpress.comncats.io Therefore, Simvastatin functions as a prodrug that is converted to the active metabolite, Tenivastatin. ncats.io

Stereochemical Considerations and Isomeric Forms in Research

The molecular structure of Tenivastatin is characterized by multiple chiral centers, making stereochemistry a critical aspect of its identity and function. The IUPAC name specifies the absolute stereochemistry at each of these centers: (3R,5R) for the dihydroxyheptanoate side chain and (1S,2S,6R,8S,8aR) for the hexahydronaphthalene (B12109599) ring system. nih.gov The molecule has seven defined stereocenters. ncats.io The calcium salt consists of two molecules of the tenivastatin anion for every one calcium ion. fda.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways of Tenivastatin Calcium Hydrate (B1144303)

Tenivastatin, the hydrolyzed acid form of simvastatin (B1681759), is produced through a semi-synthetic process that begins with natural fermentation products. The synthesis involves several stages, from precursor generation to the final salt formation and hydration.

The ultimate precursor for tenivastatin is derived from the fermentation of the fungus Aspergillus terreus. chemicalbook.comchemicalbook.com This fermentation primarily yields lovastatin (B1675250), a complex polyketide. Simvastatin, the immediate lactone precursor to tenivastatin, is a synthetic derivative of lovastatin. chemicalbook.comchemicalbook.com

A key intermediate in the conversion of lovastatin to simvastatin is monacolin J. nih.gov Monacolin J is obtained through the alkaline hydrolysis of lovastatin, a process that selectively removes the methylbutyrate side chain from the lovastatin molecule. This compound serves as the structural backbone for the subsequent attachment of the dimethylbutyrate side chain characteristic of simvastatin.

The transformation of monacolin J into simvastatin, and subsequently into tenivastatin, can follow different pathways, including multi-step chemical synthesis and more direct biocatalytic routes.

Chemical Synthesis Route: A common chemical pathway involves several protection and modification steps:

Hydrolysis of Lovastatin: Lovastatin is treated with a base, such as potassium hydroxide (B78521), to hydrolyze the ester and lactone rings, yielding monacolin J.

Acylation: A key step is the acylation of the C8 hydroxyl group of the monacolin J backbone with a 2,2-dimethylbutyryl group. To achieve selectivity, this often requires protecting other reactive hydroxyl groups.

Lactone Ring Opening and Hydrolysis: Simvastatin exists as a lactone. To form tenivastatin, this lactone ring must be opened. This is typically achieved through alkaline hydrolysis, for instance, by treating simvastatin with sodium hydroxide in an ethanol (B145695) solution. nih.govresearchgate.net This reaction opens the lactone to form the sodium salt of the hydroxy acid.

Acidification: Subsequent acidification, for example with hydrochloric acid, neutralizes the salt to yield the free hydroxy acid, tenivastatin. nih.gov

Biocatalytic Route: An alternative, more streamlined approach utilizes enzymatic processes.

Enzymatic Acylation: The acyltransferase enzyme LovD has been identified and used in whole-cell biocatalysis systems. nih.gov This enzyme can directly catalyze the acylation of monacolin J with an activated form of the dimethylbutyrate side chain, such as α-dimethylbutyryl-S-methyl 3-mercaptopropionate (B1240610) (DMB-S-MMP), to produce simvastatin with very high conversion efficiency (>99%). nih.gov This method bypasses the need for chemical protection and deprotection steps.

Hydrolysis to Tenivastatin: As with the chemical route, the resulting simvastatin lactone is then hydrolyzed to form tenivastatin. nih.govresearchgate.net

The table below summarizes the key compounds involved in these synthetic pathways.

| Compound Name | Role in Synthesis |

| Aspergillus terreus | Fungal source for producing lovastatin via fermentation. chemicalbook.comchemicalbook.com |

| Lovastatin | Natural product and starting material for semi-synthesis. |

| Monacolin J | Key intermediate; the des-acylated backbone of lovastatin. nih.gov |

| Simvastatin | The direct lactone precursor to tenivastatin. chemicalbook.comsynzeal.com |

| Tenivastatin | The final active hydroxy acid form, prior to salt formation. nih.govebi.ac.uk |

The final steps in producing the target compound involve creating the calcium salt and ensuring its hydration.

Calcium Salt Formation: After the synthesis of the tenivastatin free acid, the calcium salt is formed by reacting it with a source of calcium ions. smolecule.com This process typically involves dissolving the free acid in a suitable solvent and adding a calcium salt, leading to the precipitation of tenivastatin calcium. This salt form often provides improved stability compared to the free acid.

Hydration: Tenivastatin calcium is hygroscopic and readily forms a hydrate. chemicalbook.comchemicalbook.com The formation of specific hydrate and polymorphic forms can be controlled through processes like lyophilization (freeze-drying) or controlled crystallization from specific solvent systems. google.comgoogleapis.com The presence of water molecules in the crystal lattice defines the hydrated state of the final compound.

Optimization Strategies for Research-Scale Synthesis

Optimizing the synthesis of tenivastatin at the research scale focuses on improving yield, purity, and efficiency.

Crystallization and Purification: Purification of the final product is critical. Optimization involves developing specific crystallization techniques. For instance, crystallizing the compound from a solvent system like ethyl acetate/hexane at controlled cooling rates can produce highly pure, needle-like crystals (≥99.5% purity) and minimize the inclusion of impurities from the mother liquor.

Derivatization Approaches for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing various derivatives of a lead compound to understand how different parts of its molecular structure contribute to its biological activity. researchgate.nettaylorfrancis.com While specific SAR studies focused on derivatizing tenivastatin itself are not widely documented, the intermediates and analogs generated during its synthesis provide valuable SAR insights.

By modifying specific functional groups, researchers can probe their importance. For example:

Side Chain Modification: The synthesis of simvastatin itself from monacolin J is a form of derivatization, where the 2,2-dimethylbutyrate side chain is introduced. Comparing the activity of lovastatin, simvastatin, and other statins with different acyl side chains helps to determine the optimal structure for this part of the molecule.

Linker and Ring Modifications: The synthesis of analogs with altered linkers or ring structures can be used to explore their role in binding to the target enzyme, HMG-CoA reductase. nih.gov

These studies are crucial for designing novel compounds with improved potency or modified pharmacokinetic properties. nih.gov

Investigation of Polymorphic Forms and Crystallinity in Synthesis

The solid-state form of a pharmaceutical compound can significantly impact its physical properties. Tenivastatin calcium hydrate can exist in various solid forms, including different crystalline polymorphs and amorphous states. google.comgoogleapis.com

Polymorphism: Different polymorphs are distinct crystalline arrangements of the same molecule. These forms can arise from variations in the synthesis and purification processes, particularly during crystallization. Factors such as the choice of solvent, temperature, and cooling rate can influence which polymorph is formed. google.com

Crystallinity: The degree of crystallinity is a critical quality attribute. Crystalline forms are generally more stable than amorphous forms. The synthesis of tenivastatin can be controlled to produce specific crystalline structures, such as the needle-like crystals obtained from an ethyl acetate/hexane mixture.

Characterization: X-ray diffraction is a primary technique used to identify and characterize different polymorphic forms by revealing the unique crystal lattice of each structure. Regulatory bodies and pharmacopeial monographs, such as the USP, often include specifications for the polymorphic form of a drug substance to ensure product consistency. uspnf.com

Molecular Mechanism of Action in Preclinical and in Vitro Models

HMG-CoA Reductase (HMGCR) Inhibition Studies

Tenivastatin's principal mechanism is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the synthesis of cholesterol. nih.govhelsinki.fi This inhibition is crucial for its lipid-lowering effects and has been extensively characterized in cell-free and experimental models.

In cell-free enzymatic assays, Tenivastatin demonstrates high potency as a competitive inhibitor of HMG-CoA reductase. helsinki.fi Statins, in their active acid form, mimic the structure of the natural substrate, HMG-CoA, and bind reversibly to the enzyme's active site. nih.govhelsinki.fi This binding prevents the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis cascade. nih.gov The potency of various statins is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that most statins exhibit IC50 values for HMG-CoA reductase in the nanomolar range, typically between 3 and 20 nM, indicating a strong binding affinity. helsinki.fi

Table 1: Potency of Selected Statins on HMG-CoA Reductase

| Statin (Active Acid Form) | IC50 Value (nM) |

|---|---|

| Simvastatin (B1681759) Acid (Tenivastatin) | <20 |

| Atorvastatin (B1662188) | <20 |

| Rosuvastatin | <20 |

| Fluvastatin | <20 |

| Pravastatin | <20 |

| Pitavastatin | <20 |

Note: Data reflects general potency ranges established in comparative studies.

Antioxidant Mechanisms and Oxidative Stress Modulation

Beyond its role in cholesterol metabolism, Tenivastatin exhibits significant antioxidant properties, particularly in cardiac cells. This is achieved through the modulation of pathways involved in the production of reactive oxygen species (ROS).

In vitro studies using human cardiomyocytes (hCMs) have demonstrated that Tenivastatin can mitigate oxidative stress. invivochem.com When these cells are exposed to pro-oxidant stimuli, such as the uremic toxin indoxyl sulfate, treatment with Tenivastatin leads to a significant, dose-dependent decrease in the generation of ROS. invivochem.comnih.gov This protective effect underscores a cardioprotective role for the compound independent of its lipid-lowering activity.

Table 2: Effect of Tenivastatin on ROS Production in Human Cardiomyocytes

| Tenivastatin Concentration (µM) | Duration of Treatment (hours) | Reduction in ROS Generation (%) |

|---|---|---|

| 0.1 - 20 | 24 | 8.9 - 43 |

Note: Cells were treated with indoxyl sulfate to induce ROS production. invivochem.com

The molecular mechanism underlying Tenivastatin's antioxidant activity involves the interruption of specific signaling cascades. Indoxyl sulfate, a metabolite that accumulates in renal failure, is known to induce oxidative stress and contribute to cardiovascular complications. nih.gov Tenivastatin has been shown to counteract the effects of this toxin. nih.gov Research indicates that simvastatin can prevent the uremic toxin-mediated polarization of macrophages to a pro-inflammatory M1 phenotype. nih.gov This, in turn, prevents the secretion of inflammatory factors that can induce stress and remodeling in cardiomyocytes. nih.gov By mitigating the effects of agents like indoxyl sulfate, Tenivastatin helps to reduce the cellular production of ROS, thus protecting cardiac cells from oxidative damage. invivochem.comnih.gov

Transporter Protein Modulation and Pharmacological Implications

The intracellular concentration and, consequently, the pharmacological activity of Tenivastatin are influenced by drug transporter proteins. Tenivastatin itself can also modulate the expression of these transporters, creating a complex interplay with potential pharmacological implications. The organic anion transporting polypeptide 3A1 (OATP3A1), a transporter predominantly expressed in the heart, has been identified as a key player in the cardiac uptake of Tenivastatin. nih.gov In vitro experiments have revealed that Tenivastatin treatment can dose-dependently decrease the expression of OATP3A1 in both human cardiomyocytes and OATP3A1-transfected HEK293 cells. nih.gov This modulation could represent a feedback mechanism to regulate intracellular drug exposure. The uptake of Tenivastatin by OATP3A1 is an active process, with kinetic studies determining a Michaelis-Menten constant (Km) of 0.017 ± 0.002 µM and a maximal velocity (Vmax) of 0.995 ± 0.027 fmol/min/10^5 cells. nih.gov This interaction with OATP3A1 suggests that the transporter is important for modulating the exposure of cardiac tissue to the drug and highlights a potential for drug-drug interactions with other OATP substrates. nih.gov

Table 3: Modulation of OATP3A1 Expression by Tenivastatin

| Cell Type | Tenivastatin Concentration (µM) | Duration of Treatment (hours) | Change in OATP3A1 Expression (%) |

|---|---|---|---|

| Human Cardiomyocytes | 0.1 - 20 | 24 | -1.5 to -90 |

| OATP3A1-expressing HEK293 cells | 0.1 - 20 | 24 | -1.5 to -90 |

Note: Data indicates a dose-dependent decrease in expression. invivochem.comnih.gov

Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression

Currently, there is a lack of specific preclinical or in vitro studies detailing the modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) expression by Tenivastatin calcium hydrate (B1144303). Research on other statins, such as simvastatin acid, has shown modulation of OATP3A1 expression in cardiomyocytes and HEK293 cells, but similar data for Tenivastatin is not available in the public domain.

Characterization of Cellular Uptake by OATP3A1 in Cardiomyocytes and HEK293 Cells

Detailed characterization of the cellular uptake of Tenivastatin calcium hydrate specifically mediated by OATP3A1 in cardiomyocytes and HEK293 cells has not been documented in available scientific literature. While OATP3A1 is known to be expressed in the heart and is capable of transporting other statins, specific uptake studies involving Tenivastatin in these cell types are yet to be published.

This compound as a Substrate for OATP1B1 and OATP3A1

Many statins are known substrates of hepatic uptake transporters like OATP1B1 and OATP1B3, which are crucial for their clearance. nih.govnih.govsolvobiotech.com However, scientific literature explicitly identifying this compound as a substrate for OATP1B1 or the more ubiquitously expressed OATP3A1 is not currently available. The substrate specificity of OATP transporters is a critical determinant of the pharmacokinetic profiles of many drugs. nih.govnih.gov

pH-Dependent Uptake Mechanisms by OATP3A1

The transport activity of several OATP family members can be influenced by extracellular pH. nih.govmdpi.comnih.gov For instance, the uptake of some compounds by OATP3A1 is enhanced in acidic conditions. nih.govnih.gov However, there are no specific studies available that investigate the pH-dependent uptake of this compound by OATP3A1.

Substrate Specificity and Competitive Interactions with OATP Transporters

The substrate specificity of OATP transporters is broad, and they can mediate the transport of a wide range of endogenous compounds and xenobiotics, including many statins. nih.govhelsinki.fi Competitive inhibition of these transporters is a significant mechanism for drug-drug interactions. nih.govmdpi.com There is currently no published research that defines the specific substrate specificity of this compound for various OATP transporters or details its competitive interactions with other known OATP substrates.

Comparative Molecular Pharmacology with Related Statins (e.g., Simvastatin)

To understand the pharmacological profile of a specific statin, it is often compared to other members of the same class.

Comparative Efficacy in HMGCR Inhibition and LDL Reduction Mechanisms (Preclinical)

Statins exert their primary effect by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. helsinki.finv.gov This inhibition leads to a reduction in intracellular cholesterol levels, subsequently upregulating LDL receptor expression and increasing the clearance of LDL cholesterol from circulation. Preclinical studies comparing the potency of different statins have shown variations in their IC50 values for HMG-CoA reductase inhibition. helsinki.fi For example, simvastatin has been shown to be more potent than lovastatin (B1675250) and pravastatin in preclinical comparisons. nih.gov However, specific preclinical data directly comparing the efficacy of this compound with simvastatin in terms of HMG-CoA reductase inhibition and the subsequent impact on LDL reduction mechanisms is not available in the reviewed literature.

Shared and Unique Pleiotropic Effects in Cellular Models

Tenivastatin, as a member of the statin class of HMG-CoA reductase inhibitors, exhibits a range of biological activities beyond its primary lipid-lowering function. These non-lipid-related actions, termed pleiotropic effects, have been extensively investigated in various preclinical and in vitro cellular models. These studies reveal that the therapeutic benefits of statins in cardiovascular disease may be partly attributable to their direct effects on the cells of the vascular wall and the immune system. nih.govnih.gov By inhibiting the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), statins interfere with the function of small GTP-binding proteins such as Rho, Rac, and Ras, which are critical for various cellular signaling pathways. nih.govmdpi.com This interference underlies many of the shared pleiotropic effects observed across different cell types, including improvements in endothelial function, modulation of inflammatory responses, and inhibition of smooth muscle cell proliferation. nih.govnih.gov

Effects on Endothelial Cells

In cellular models, a primary pleiotropic effect of statins is the improvement of endothelial function. revespcardiol.org Statins have been shown to enhance the production of nitric oxide (NO), a key molecule in maintaining vascular health, by upregulating and activating endothelial nitric oxide synthase (eNOS). nih.govnih.gov This effect is partly mediated through the inhibition of Rho kinase and the subsequent activation of the Akt signaling pathway. nih.gov Furthermore, statins contribute to the anti-inflammatory environment at the endothelial level by reducing the expression of various adhesion molecules and pro-inflammatory cytokines.

Key findings from in vitro studies on endothelial cells include:

Upregulation of eNOS: Statins increase both the expression and activity of eNOS, leading to enhanced NO bioavailability. nih.govmdpi.com

Reduction of Leukocyte Adhesion: Treatment with statins has been demonstrated to decrease the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin on the surface of endothelial cells. nih.govresearchgate.net This, in turn, inhibits the adhesion of leukocytes to the endothelium, a critical early step in atherosclerosis. nih.gov

Anti-inflammatory Action: Statins can suppress the pro-inflammatory and pro-thrombotic effects induced by cytokines like Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α) in human umbilical vein endothelial cells (HUVECs). researchgate.net They achieve this by downregulating the expression of pro-inflammatory cytokines and chemokines such as IL-6 and IL-8. mdpi.comresearchgate.net

| Cellular Effect | Molecular Mechanism | Observed Outcome | References |

|---|---|---|---|

| Improved Endothelial Function | Upregulation and activation of eNOS; Inhibition of Rho kinase | Increased Nitric Oxide (NO) production | nih.govnih.gov |

| Reduced Inflammation | Decreased expression of adhesion molecules (ICAM-1, E-selectin) | Inhibition of leukocyte adhesion | nih.govresearchgate.net |

| Modulation of Cytokine Effects | Inhibition of IL-17 and TNF-α induced pathways | Decreased production of IL-6, IL-8, and pro-thrombotic factors | mdpi.comresearchgate.net |

Effects on Vascular Smooth Muscle Cells (VSMCs)

Vascular smooth muscle cell proliferation and migration are central to the development of atherosclerotic plaques. nih.gov Statins exert significant pleiotropic effects by inhibiting these processes. The underlying mechanism often involves the inhibition of small GTPases, which are crucial for cell cycle progression and migration. nih.gov For instance, rosuvastatin has been shown to inhibit TNFα-mediated Rho kinase signaling, which in turn suppresses VSMC proliferation. nih.gov

Detailed research findings in VSMC models demonstrate that statins can:

Inhibit Proliferation: Statins block the proliferation of VSMCs stimulated by various growth factors. nih.gov This is associated with the reduced expression of proteins like proliferating cell nuclear antigen (PCNA). nih.gov

Prevent Vascular Calcification: Atorvastatin has been found to protect VSMCs from calcification stimulated by transforming growth factor-β1 (TGF-β1). nih.gov This protective effect is mediated by the induction of autophagy through the suppression of the β-catenin pathway. nih.gov

Alter Extracellular Matrix: Statins can influence the composition of the extracellular matrix by affecting the proteoglycans synthesized by VSMCs. Studies have shown that statins lead to the secretion of proteoglycans with a lower binding affinity for low-density lipoprotein (LDL), which could reduce lipid retention in the artery wall. researchgate.net

| Cellular Effect | Molecular Mechanism | Observed Outcome | References |

|---|---|---|---|

| Inhibition of Proliferation | Inhibition of Rho kinase signaling pathway | Decreased expression of PCNA and reduced cell growth | nih.gov |

| Protection from Calcification | Induction of autophagy via suppression of the β-catenin pathway | Suppression of TGF-β1-stimulated calcification | nih.gov |

| Modulation of Proteoglycan Synthesis | Alteration of glycosaminoglycan side chains | Secretion of proteoglycans with decreased LDL binding affinity | researchgate.net |

Effects on Immune Cells

Atherosclerosis is now recognized as a chronic inflammatory disease. nih.gov Statins exhibit immunomodulatory properties by affecting various immune cells, including monocytes, macrophages, and T cells. mdpi.comnih.gov These effects are largely cholesterol-independent and contribute to the anti-inflammatory profile of this drug class. nih.gov

In cellular models of the immune system, statins have been shown to:

Suppress Inflammatory Pathways: Statins can inhibit inflammasome and Toll-Like Receptor (TLR) pathways, particularly TLR4 signaling, which leads to a decrease in the secretion of inflammatory cytokines. nih.gov

Modulate Monocyte and Macrophage Activity: Simvastatin has been observed to inhibit the expression of the Kv1.3 potassium channel in monocytes, which is linked to reduced monocyte migration—a key event in the formation of atherosclerotic lesions. frontiersin.org In macrophages, statins can decrease the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov

Regulate T Cell Responses: Statins can suppress T cell activation and proliferation. mdpi.com In models of autoimmune neuroinflammation, simvastatin ameliorated the condition by inhibiting the differentiation and infiltration of pathogenic Th1 and Th17 cells into the central nervous system. researchgate.net

| Cell Type | Molecular Mechanism | Observed Outcome | References |

|---|---|---|---|

| Monocytes/Macrophages | Inhibition of Kv1.3 potassium channels; Suppression of TLR4 signaling | Reduced migration; Decreased secretion of IL-1β and TNF-α | nih.govfrontiersin.org |

| T Cells | Suppression of AP-1 signal transduction | Inhibition of T cell proliferation and differentiation (Th1/Th17) | mdpi.comresearchgate.net |

| Multiple Immune Cells | Inhibition of isoprenoid synthesis, affecting small GTPases | Broad anti-inflammatory and immunomodulatory effects | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Features Critical for Biological Activity (e.g., HMGCR Inhibition, Antioxidant Properties)

The molecular architecture of tenivastatin contains several key features essential for its biological functions. The primary mechanism of action, HMGCR inhibition, is attributed to specific structural components that mimic the natural substrate, HMG-CoA. mdpi.comwashington.edu

The Pharmacophore (HMG-like Moiety) : The most critical feature of all statins, including tenivastatin, is the dihydroxyheptanoic acid moiety. washington.edunih.gov This portion of the molecule is the pharmacophore, acting as a competitive inhibitor by mimicking the structure of the mevalonate intermediate produced by HMGCR. nih.govyoutube.com The precise 3R, 5R stereochemistry of the two hydroxyl groups is essential for high-affinity binding to the enzyme's active site. researchgate.net In its prodrug form (simvastatin), this acid is present as a closed lactone ring, which is hydrolyzed in vivo to the active open-ring acid form, tenivastatin. youtube.com

The Lipophilic Ring System : A complex, lipophilic, bicyclic ring system (a decalin ring in the case of tenivastatin) serves as the anchor, lodging the molecule into a hydrophobic pocket of the HMGCR active site. youtube.comyoutube.com This hydrophobic interaction is crucial for the potent inhibition of the enzyme. Modifications to this ring system can significantly impact the inhibitory potency. youtube.com

Beyond HMGCR inhibition, some studies suggest that statins possess antioxidant properties. These effects are generally considered pleiotropic, meaning they are secondary to the primary lipid-lowering effect. nih.govresearchgate.net The antioxidant activity is often attributed to the ability of the statin molecule to scavenge free radicals and to upregulate antioxidant enzymes, though the specific structural features responsible for this are less defined than those for HMGCR inhibition.

Computational Modeling for Activity Prediction and Compound Design

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds before their synthesis. nih.govarxiv.org For HMGCR inhibitors, these models are used to identify novel chemical structures with potentially higher inhibitory activity and improved selectivity. nih.gov

Techniques such as molecular docking and molecular dynamics simulations are employed to visualize and analyze the interaction between statin derivatives and the HMGCR active site. nih.gov These models help researchers understand the binding thermodynamics and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. mdpi.com For instance, modeling studies have shown that the larger, more hydrophobic ring structures of synthetic statins allow for a greater number of interactions with the enzyme compared to natural statins. researchgate.net By using predictive models, researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing, significantly reducing the time and cost of drug development. researchgate.net

Ligand-Based and Receptor-Based SAR Studies for Target Interaction Optimization

SAR studies for statins can be broadly categorized into ligand-based and receptor-based approaches, both aimed at optimizing the interaction with HMGCR.

Ligand-Based SAR : This approach focuses on comparing the chemical structures of a series of known active and inactive molecules to derive a pharmacophore model. nih.gov For statins, this involves analyzing how changes to the core structure—such as altering the lipophilic ring system or the ester side chain—affect HMGCR inhibition. For example, replacing the decalin ring of tenivastatin with other substituted aromatic systems, like the pyrrole ring in atorvastatin (B1662188), leads to highly potent compounds, demonstrating that different hydrophobic moieties can effectively anchor the drug in the active site. youtube.com

Receptor-Based SAR : This method utilizes the known three-dimensional structure of the target protein, in this case, HMGCR. By examining the crystal structure of the enzyme with a bound statin, researchers can identify key amino acid residues in the active site that interact with the inhibitor. washington.edu For example, studies have revealed that the para-fluorophenyl group present in many synthetic statins forms a specific interaction with an arginine residue in the enzyme, an interaction not present with Type 1 statins like tenivastatin. washington.edu This knowledge allows for the targeted design of new inhibitors that can form additional or stronger interactions with the receptor, thereby increasing binding affinity and inhibitory potency.

Development and Validation of QSAR Models for Related Chemical Series

QSAR is a computational technique that builds mathematical models to describe the relationship between the chemical structures of compounds and their biological activity. mdpi.com For HMGCR inhibitors, QSAR models are developed using a dataset of statin-like compounds with experimentally measured inhibitory activities (often expressed as IC₅₀ or pIC₅₀ values). nih.gov

The development process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to find the best correlation between these descriptors and the biological activity. nih.govresearchgate.netmdpi.com

A crucial step is model validation, which ensures the model is robust and has predictive power. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on unseen data). nih.gov Key statistical metrics are used to assess the quality of the model. researchgate.netnih.gov

Table 1: Representative Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (or R²) | Coefficient of determination for the training set; measures goodness of fit. | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient; measures internal predictive ability. | > 0.5 |

| R²ext | Correlation coefficient for the external test set; measures external predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible |

These validated QSAR models can then be used to predict the HMGCR inhibitory activity of new, unsynthesized compounds, prioritizing the most promising candidates for further development. researchgate.net

Correlation of Molecular Descriptors with Biological Responses

The success of a QSAR model lies in its ability to identify specific molecular descriptors that significantly correlate with the desired biological response. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties.

For HMGCR inhibitors, studies have identified several classes of descriptors that are critical for activity: nih.gov

Topological and Connectivity Descriptors : These describe the branching and connectivity of atoms within the molecule. For example, the Kier & Hall connectivity index (SCH-7) has been shown to correlate with HMGCR inhibition. researchgate.net

Electronic Descriptors : These relate to the distribution of charge in the molecule. Descriptors such as those quantifying electron-withdrawing character and the presence of negative ionic groups have been found to positively contribute to inhibitory activity. nih.gov Charge-related descriptors like GATS1p are also important. researchgate.net

Spatial and Distance Descriptors : These describe the 3D shape and size of the molecule. A descriptor related to distance (VE1_D) has been incorporated into successful QSAR models for HMGCR inhibitors. researchgate.net

Physicochemical Descriptors : Properties like lipophilicity (quantified by logP or ALogP) are fundamental. While a certain degree of lipophilicity is required for binding and cell penetration, excessive lipophilicity can lead to off-target effects. researchgate.netmdpi.com The presence of hydrogen bond donors has also been identified as a positive contributor to activity. nih.gov

By understanding which descriptors are most influential, medicinal chemists can strategically modify a lead compound like tenivastatin to enhance its biological activity, for example, by adding electron-withdrawing groups or optimizing its lipophilicity to improve its interaction with HMGCR. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Tenivastatin Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of molecules over time. These simulations have been instrumental in exploring the stability and conformational dynamics of Tenivastatin when bound to biological targets like HMGCR. By simulating the movements and interactions of every atom in the system, researchers can gain a detailed understanding of how Tenivastatin settles into the enzyme's active site and maintains its inhibitory pose.

MD simulations of statin-HMGCR complexes, including those structurally similar to Tenivastatin, have revealed that the flexibility of both the ligand and the protein is crucial for a stable interaction nih.govnih.govnih.gov. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that collectively contribute to the binding affinity. For instance, simulations can show how water molecules mediate interactions between the drug and the protein, a factor that can be particularly relevant when considering the hydrate (B1144303) form of the drug. The dynamic nature of these simulations provides a more realistic picture than static models, capturing the subtle conformational adjustments that occur upon drug binding youtube.com.

In Silico Approaches for Detailed Mechanism Elucidation

In silico approaches encompass a broad range of computational methods that help to unravel the intricate details of a drug's mechanism of action. For Tenivastatin, these methods have been crucial in understanding why it is such a potent inhibitor of HMGCR. Techniques like quantum mechanics/molecular mechanics (QM/MM) can be employed to study the electronic details of the enzymatic reaction and how Tenivastatin interferes with this process.

These computational studies have consistently shown that statins, including Tenivastatin, act as competitive inhibitors by mimicking the natural substrate, HMG-CoA nih.govniscpr.res.inwaocp.com. The dihydroxy acid portion of Tenivastatin is critical for its inhibitory activity, as it forms key interactions with the active site residues of HMGCR. Computational analyses have identified specific amino acids within the active site that are essential for binding, providing a detailed map of the interaction landscape niscpr.res.inmdpi.comnih.gov. This mechanistic understanding at the molecular level is vital for the rational design of new and potentially more effective HMGCR inhibitors nih.govnih.gov.

Molecular Docking Studies with Target Proteins (e.g., HMGCR Enzyme, OATP Transporters)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex niscpr.res.inresearchgate.net. This method has been extensively used to study the interaction of Tenivastatin with HMGCR and with OATP transporters, which are crucial for its hepatic uptake medchemexpress.comnih.gov.

Docking studies consistently place the HMG-like moiety of Tenivastatin in the active site of HMGCR, where it establishes a network of interactions with key amino acid residues nih.govniscpr.res.in. These studies provide a static snapshot of the likely binding pose, which serves as a starting point for more extensive simulations like MD. For OATP transporters, which are membrane proteins, homology modeling is often used to create a structural model, as experimental structures can be challenging to obtain. Docking Tenivastatin into these models helps to identify potential binding sites and understand the structural basis for its transport nih.gov.

The results from molecular docking are often quantified using a scoring function, which estimates the binding affinity. The more negative the docking score, the more favorable the predicted binding.

| Target Protein | Predicted Binding Mode | Key Interacting Residues (HMGCR) | Significance |

| HMG-CoA Reductase (HMGCR) | Competitive inhibition in the active site. | Arg590, Asn658, Ser684, Asp690, Lys691, Asn755 nih.govniscpr.res.inmdpi.comnih.gov | Elucidates the mechanism of cholesterol synthesis inhibition. |

| OATP Transporters (e.g., OATP1B1) | Interaction with the central pore of the transporter. | Not definitively identified due to limited structural data. | Explains the mechanism of hepatic uptake, a key pharmacokinetic step. |

Prediction of Binding Modes, Affinities, and Conformational Dynamics

The culmination of these computational efforts is the ability to predict how Tenivastatin binds to its targets, the strength of this binding (affinity), and how both the drug and the protein behave dynamically upon complex formation.

Binding affinity is a critical parameter that determines the potency of a drug. Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding affinities. For statins in general, calculated binding energies are often in the nanomolar range, consistent with their high potency nih.govresearchgate.net.

The conformational dynamics, as explored by MD simulations, reveal that the binding of Tenivastatin can induce subtle changes in the structure of the HMGCR enzyme, which can allosterically affect its function nih.gov. Similarly, the conformation of Tenivastatin itself is not rigid; it can adopt different shapes (conformers) to fit optimally into the binding pocket. Understanding these dynamic aspects is crucial for a complete picture of the drug-target interaction.

| Computational Method | Predicted Parameter | Typical Findings for Statins |

| Molecular Docking | Binding Pose and Score | High-affinity binding to the HMGCR active site. |

| Molecular Dynamics (MD) | Conformational Stability, Interaction Fluctuations | Stable binding with key hydrogen bonds and hydrophobic interactions maintained over time. |

| Free Energy Calculations | Binding Affinity (e.g., ΔG) | Predicted binding free energies correlate well with experimentally determined inhibition constants (Ki). |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Identity Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and establishing the identity of Tenivastatin calcium hydrate (B1144303). These techniques offer high resolution and sensitivity, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from potential impurities and degradation products.

The development and validation of a robust HPLC method are paramount for the accurate analysis of Tenivastatin calcium hydrate. While specific methods for Tenivastatin are not extensively detailed in publicly available literature, established methods for other statins, such as Rosuvastatin and Atorvastatin (B1662188), provide a strong foundation for its analysis healthinformaticsjournal.comtijer.org. A typical Reverse-Phase HPLC (RP-HPLC) method would be the preferred approach.

Method development would involve a systematic optimization of chromatographic conditions to achieve adequate separation and peak shape. Key parameters to be considered include:

Column: A C18 column is commonly used for the separation of statins due to its hydrophobicity, which allows for good retention and separation of these relatively non-polar molecules healthinformaticsjournal.comtijer.org.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (like acetonitrile or methanol) is typically employed. The pH of the buffer is a critical parameter, especially considering the potential for lactone-acid interconversion.

Detection: UV detection is the most common method for the analysis of statins, with the chromophore in the Tenivastatin molecule expected to have a maximum absorbance (λmax) in the range of 240-280 nm healthinformaticsjournal.com.

Flow Rate and Temperature: These parameters are optimized to ensure efficient separation and reproducible retention times.

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for Statin Analysis

| Parameter | Typical Conditions for Statin Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) tijer.org |

| Mobile Phase | Phosphate Buffer (pH 3-4): Acetonitrile: Methanol |

| Detection Wavelength (λmax) | ~245 nm tijer.org |

| Flow Rate | 1.0 mL/min tijer.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

A crucial aspect of analyzing Tenivastatin, like other statins, is the pH-dependent equilibrium between its active hydroxy acid form and its inactive lactone form nih.gov. This interconversion can occur during sample preparation and analysis, potentially leading to inaccurate quantification of the active form and its related impurities.

Statins exist as a prodrug in their lactone (closed ring) form or as an active hydroxy acid (open ring) form. The lactone form is more lipophilic and can passively diffuse into cells, while the acid form is less lipid-soluble and requires active transport nih.govmdpi.com. The interconversion between these two forms is influenced by pH and enzymatic activity nih.gov.

During HPLC analysis, the pH of the mobile phase and the sample diluent must be carefully controlled to prevent this interconversion. Acidic conditions tend to favor the lactone form, while neutral or basic conditions favor the open-ring hydroxy acid form. For instance, in the case of Atorvastatin, the lactone form is less stable than the hydroxy acid form under both mildly acidic and basic conditions . The hydrolysis of the lactone to the acid is significantly more favorable under basic conditions . Therefore, maintaining a consistent and appropriate pH throughout the analytical process is essential for obtaining accurate and reproducible results. Sample preparation should be conducted in a pH-controlled environment, and the sample diluent should ideally match the mobile phase composition to minimize on-column conversion.

Spectroscopic Characterization Techniques

¹H-NMR spectroscopy would allow for the identification and assignment of all the proton signals in the Tenivastatin molecule. The chemical shifts of these protons would be indicative of their local electronic environment, while the coupling patterns (splitting) would reveal the connectivity between adjacent protons. This information can be used to confirm the presence of key structural features, such as the dihydroxy heptanoic acid side chain and the complex decahydronaphthalene ring system.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed for a more detailed structural assignment, helping to resolve overlapping signals and establish long-range correlations between protons and carbons. For similar complex molecules like Atorvastatin calcium, solid-state NMR has been used to investigate the structure and conformation in the solid state nsf.gov.

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound. The molecular formula of anhydrous Tenivastatin calcium is C₅₀H₇₈CaO₁₂ with a molecular weight of 911.23 g/mol . The monohydrate form has a molecular weight of 929.24 g/mol sigmaaldrich.com.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pharmaceutical compounds, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of statins are well-studied. For instance, the fragmentation of simvastatin (B1681759) and lovastatin (B1675250) involves the elimination of the ester side-chain, followed by dehydration and dissociation of the lactone moiety nih.govresearchgate.net. A similar fragmentation pathway would be expected for Tenivastatin, allowing for the confirmation of its structural components. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound and distinguish it from related substances.

Table 2: Molecular Weight Information for this compound

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₅₀H₇₈CaO₁₂ | 911.23 |

| Monohydrate | C₅₀H₇₈CaO₁₂ · H₂O | 929.24 sigmaaldrich.com |

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of this compound in bulk drug and pharmaceutical formulations. The presence of a chromophore in the Tenivastatin structure allows it to absorb light in the UV region.

Based on data from other statins like Atorvastatin and Rosuvastatin, the maximum UV absorbance (λmax) for Tenivastatin is expected to be in the range of 240-250 nm globaljournals.orgresearchgate.net. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of Tenivastatin in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This method can also be used for purity analysis by comparing the absorbance of a sample to that of a reference standard. However, it is a non-specific method, and any impurity that absorbs at the same wavelength will interfere with the analysis. Therefore, it is often used in conjunction with a more specific method like HPLC for comprehensive purity assessment.

Development and Application of Reference Standards for Analytical Research

The accuracy and reliability of any quantitative analytical method hinge on the availability of high-purity reference standards. For this compound, both pharmacopeial and non-compendial reference standards are developed and utilized for identification, purity tests, and assays.

Development of Reference Standards:

The development of a reference standard involves the synthesis or isolation of the compound in a highly pure form, followed by comprehensive characterization to confirm its identity and establish its purity.

Pharmacopeial Standards: The United States Pharmacopeia (USP) provides a Tenivastatin Calcium reference standard. sigmaaldrich.com This primary standard is intended for use in specified quality tests and assays as outlined in USP monographs, such as for Simvastatin tablets. sigmaaldrich.com These standards are rigorously tested and characterized by the issuing pharmacopeia to ensure their suitability for official applications.

Non-Compendial and In-house Standards: Research laboratories often synthesize their own reference standards for impurities or related substances that may not be commercially available from pharmacopeias. For instance, Tenivastatin (in its free acid form) can be synthesized through the alkaline hydrolysis of Simvastatin. nih.gov Following synthesis, the compound undergoes extensive characterization to confirm its structure and purity. The analytical techniques employed for this characterization are crucial and typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups. nih.gov

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized standard. lgcstandards.com

Application in Analytical Research:

Once developed and characterized, these reference standards are indispensable tools in various analytical applications:

Method Development and Validation: Reference standards are essential for developing and validating analytical methods, such as HPLC assays, to ensure they are accurate, precise, specific, and linear. mdpi.comveeprho.com

Quantification: They serve as the benchmark for quantifying the amount of this compound in bulk drug substances and finished pharmaceutical products.

Impurity Identification: Reference standards of known impurities are used to identify and quantify the presence of these impurities in test samples of this compound.

The table below summarizes the key analytical techniques used in the characterization of Tenivastatin reference standards.

| Analytical Technique | Purpose in Reference Standard Characterization |

| NMR Spectroscopy | Structural Elucidation and Confirmation nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Structural Analysis nih.gov |

| FT-IR Spectroscopy | Identification of Characteristic Functional Groups nih.gov |

| HPLC | Purity Assessment and Quantification lgcstandards.com |

| Elemental Analysis | Confirmation of Elemental Composition |

| Water Content (Karl Fischer) | Determination of Water Content for the Hydrate Form |

| Ion Chromatography | Determination of Calcium Content |

Impurity Profiling and Characterization in Research Batches

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. For this compound, impurities can arise from the synthesis of the parent drug Simvastatin, degradation, or storage. asianpubs.org

Common Impurities and Analytical Techniques:

Extensive research has been conducted on the impurity profile of Simvastatin, which is directly relevant to Tenivastatin. Advanced analytical techniques are employed to separate, identify, and quantify these impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for separating and quantifying Tenivastatin and its related impurities. mdpi.comasianpubs.org Gradient elution methods are often developed to resolve a wide range of potential impurities in a single run. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the identification and structural elucidation of unknown impurities. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS allows for rapid and sensitive impurity profiling. nih.gov One study using UPLC-MS/MS characterized a total of 12 compounds in commercial Simvastatin samples, including two previously unreported impurities. nih.gov

Characterization of Specific Impurities:

Research has focused on the synthesis and characterization of potential impurities to aid in their identification in bulk batches. Some key impurities associated with Simvastatin and its hydroxy acid form, Tenivastatin, include:

Lovastatin: A known precursor in the semi-synthesis of Simvastatin and a common process-related impurity. nih.gov

Anhydro-simvastatin acid: A degradation product.

Epilovastatin: A stereoisomer of Lovastatin. researchgate.net

Tenivastatin Methyl Ester: An impurity of Tenivastatin. veeprho.com

The table below presents a summary of research findings on the analytical methods used for the impurity profiling of Simvastatin, the parent compound of Tenivastatin.

| Analytical Method | Key Findings and Applications |

| RP-HPLC | Developed for the simultaneous estimation of Simvastatin and its synthetic impurities (β-hydroxy acid and methyl ether). The method was validated according to ICH guidelines. nih.govmdpi.com |

| Gradient RP-HPLC | A stability-indicating method was developed for the quantitative estimation of impurities generated during formulation and storage of Simvastatin tablets under various stress conditions (acid, base, peroxide, UV light, etc.). asianpubs.org |

| UPLC-MS/MS | Used for the comprehensive impurity profiling of Simvastatin and its tablets. A total of 12 impurities were characterized, with structures deduced from MS fragmentation pathways. nih.gov |

The rigorous characterization of research batches through these advanced analytical methodologies ensures a deep understanding of the compound's purity and stability, which is fundamental for its development and use in pharmaceutical applications.

Future Directions and Emerging Research Opportunities

Exploration of Unidentified Molecular Pathways and Pleiotropic Effects

While the inhibition of HMG-CoA reductase is the cornerstone of Tenivastatin's action, the full spectrum of its molecular influence remains an area of active investigation. The inhibition of this enzyme not only curtails cholesterol synthesis but also reduces the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov These molecules are crucial for the post-translational modification and function of a variety of intracellular signaling proteins, including small GTP-binding proteins like Ras, Rho, and Rac. nih.gov The subsequent inactivation of these signaling proteins is thought to be the foundation of the so-called "pleiotropic" effects of statins, which are independent of their cholesterol-lowering properties. nih.gov

For Tenivastatin calcium hydrate (B1144303), future research should aim to elucidate specific, and potentially unique, downstream consequences of its interaction with the HMG-CoA reductase pathway. While the broader class of statins is known to exert anti-inflammatory, antioxidant, antiproliferative, and immunomodulatory effects, the precise molecular cascades initiated by Tenivastatin are not fully characterized. nih.govnih.gov A key research finding indicates that Tenivastatin (referred to as simvastatin (B1681759) acid) can reduce indoxyl sulfate-mediated reactive oxygen species (ROS) production in human cardiomyocytes, suggesting a direct role in mitigating oxidative stress in cardiac cells. medchemexpress.commedchemexpress.com

Further exploration into these and other unidentified pathways could reveal novel mechanisms contributing to its therapeutic profile.

Table 1: Known and Potential Pleiotropic Effects of Statins Relevant for Future Tenivastatin Research

| Pleiotropic Effect | Underlying Molecular Pathway (General Statins) | Potential Research Focus for Tenivastatin Calcium Hydrate |

| Anti-inflammatory Effects | Inhibition of isoprenoid synthesis, leading to reduced activation of pro-inflammatory signaling proteins (e.g., Rho, Rac). nih.gov | Quantifying the specific impact of Tenivastatin on cytokine production and inflammatory cell adhesion. |

| Antioxidant Effects | Reduction of reactive oxygen species (ROS) production. medchemexpress.commedchemexpress.com | Investigating the precise mechanisms of ROS reduction in various cell types beyond cardiomyocytes. |

| Antiproliferative Effects | Interference with the cell cycle through inhibition of small GTP-binding proteins. nih.gov | Evaluating the potential of Tenivastatin in modulating the proliferation of vascular smooth muscle cells. |

| Immunomodulatory Effects | Alteration of immune cell function and signaling. nih.gov | Exploring the influence of Tenivastatin on T-cell activation and differentiation. |

Investigation into Novel Biological Targets and Therapeutic Areas

Building on the exploration of its pleiotropic effects, a significant future direction lies in identifying novel biological targets for this compound. Research has already shown that Tenivastatin can modulate the expression of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) in cardiomyocytes. medchemexpress.commedchemexpress.com This finding opens the door to investigating its interactions with other transporters and cellular receptors, which could have implications for drug-drug interactions and tissue-specific effects.

The potential for Tenivastatin to impact cellular processes beyond cholesterol metabolism suggests its utility in new therapeutic areas. The established anti-inflammatory and antioxidant properties of statins, for instance, are relevant to a host of diseases characterized by chronic inflammation and oxidative stress.

Future investigations could systematically screen for novel binding partners and cellular pathways affected by Tenivastatin, potentially uncovering applications in conditions such as:

Neurodegenerative diseases

Certain types of cancer

Chronic kidney disease

Development of Advanced In Vitro and Preclinical Animal Models for Mechanistic Studies

To dissect the intricate mechanisms of this compound, the development and utilization of sophisticated research models are paramount.

Advanced In Vitro Models:

Traditional two-dimensional (2D) cell cultures have been foundational in atherosclerosis research. nih.gov However, to better mimic the complex in vivo environment, future studies on Tenivastatin should leverage advanced in vitro systems. nih.gov These include:

Three-dimensional (3D) cell cultures: Spheroids and cell-laden hydrogel constructs can provide a more physiologically relevant context to study the effects of Tenivastatin on cell behavior and tissue architecture. nih.gov

Organs-on-a-chip: Microfluidic devices that simulate the structure and function of human organs, such as a "vessel-on-a-chip," can offer dynamic insights into how Tenivastatin affects vascular cells under physiological flow conditions. researchwithrowan.comdntb.gov.ua

Human-induced pluripotent stem cells (iPSCs): iPSC-derived cardiomyocytes or endothelial cells can be used to create patient-specific models to study the efficacy and potential toxicity of Tenivastatin in a genetically diverse context.

Preclinical Animal Models:

While animal models have been instrumental in cardiovascular research, selecting the appropriate model is crucial for translational relevance. scispace.com Future preclinical studies on this compound should consider:

Genetically modified animal models: Utilizing animals with specific genetic predispositions to cardiovascular diseases can help elucidate the role of particular pathways in Tenivastatin's therapeutic action. scispace.com

Models of specific pathologies: Beyond general atherosclerosis models, investigating the effects of Tenivastatin in animal models of specific conditions, such as plaque rupture or cardiac fibrosis, will be informative. nih.gov Swine are often considered a suitable model for preclinical studies of cardiovascular devices due to their anatomical and physiological similarities to humans. researchgate.net

Translational Research Applications in Mechanistic Drug Discovery

The ultimate goal of elucidating the fundamental mechanisms of this compound is to translate these findings into improved therapeutic strategies. Mechanistic drug discovery, which focuses on understanding how a drug works at a molecular level, is central to this endeavor.

Future translational research involving Tenivastatin should focus on:

Biomarker identification: Identifying molecular markers that predict a patient's response to Tenivastatin could pave the way for personalized medicine approaches.

Combination therapies: A deeper understanding of Tenivastatin's molecular pathways may reveal synergistic opportunities with other drugs, potentially leading to more effective treatments for cardiovascular and other diseases.

Drug repurposing: Uncovering novel biological targets and therapeutic effects could lead to the repurposing of Tenivastatin for non-cardiovascular indications.

The journey from a laboratory observation to a clinical application is often lengthy and complex. nih.gov However, by systematically exploring the unidentified molecular pathways, novel biological targets, and leveraging advanced research models, the full therapeutic potential of this compound can be realized, offering new avenues for treating a range of human diseases.

Q & A

Q. What analytical techniques are recommended for characterizing Tenivastatin calcium hydrate in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. The United States Pharmacopeia (USP) reference standard for Tenivastatin Calcium provides validated protocols, including detailed mobile phase compositions and column specifications, to ensure reproducibility across laboratories . For trace impurity analysis, hyphenated techniques like LC-MS/MS are recommended to identify degradation products.

Q. How should researchers prepare and store standard solutions of this compound for in vitro assays?

Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or methanol at concentrations of 10–50 mM, followed by dilution in assay buffers (e.g., phosphate-buffered saline). Stability studies indicate that aliquots stored at -80°C retain activity for 6 months. For short-term use, refrigeration at 2–8°C is acceptable, but repeated freeze-thaw cycles should be avoided to prevent hydrolysis .

Q. What are the key steps in synthesizing this compound, and how is its crystalline structure verified?

Synthesis involves the enzymatic reduction of a diketone intermediate followed by calcium salt formation under controlled pH. Purity is confirmed via melting point analysis (dec. >250°C) and X-ray powder diffraction (XRPD) to validate crystallinity. Differential scanning calorimetry (DSC) can further characterize thermal stability .

Advanced Research Questions

Q. How does this compound inhibit HMG-CoA reductase, and what kinetic models explain its dose-response behavior?

Tenivastatin competitively inhibits HMG-CoA reductase by mimicking the substrate’s transition state, with a reported IC50 of 2–5 nM in human hepatic microsomes. Steady-state kinetic assays (e.g., Michaelis-Menten plots with varying HMG-CoA concentrations) are used to determine inhibition constants (Ki). Pre-incubation of the enzyme with Tenivastatin enhances potency, suggesting time-dependent binding .

Q. What methodologies quantify the dual inhibitory effects of Tenivastatin on HMG-CoA reductase and ROS production in renal cells?

- HMG-CoA reductase activity : Measured via NADPH oxidation at 340 nm in cell lysates treated with Tenivastatin (0.1–10 µM).

- ROS inhibition : Fluorescent probes (e.g., DCFH-DA) are used in renal proximal tubular cells exposed to indoxyl sulfate. Data normalization to protein content and parallel assays (e.g., thiobarbituric acid-reactive substances for lipid peroxidation) improve specificity .

Q. How can researchers resolve discrepancies in reported bioavailability of this compound across preclinical models?

Interspecies variations in first-pass metabolism (e.g., cytochrome P450 3A4 activity in humans vs. rodents) necessitate careful model selection. Portal vein cannulation in rats allows direct measurement of hepatic extraction. Pharmacokinetic parameters (AUC, Cmax) should be cross-validated using LC-MS/MS with deuterated internal standards .